![molecular formula C8H5ClF3N3 B3002584 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine CAS No. 2411221-48-0](/img/structure/B3002584.png)

4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

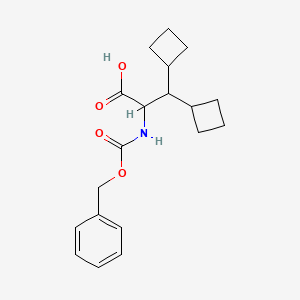

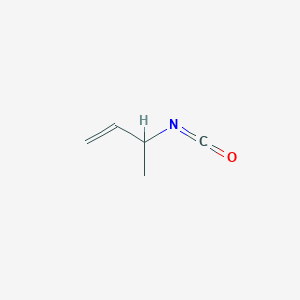

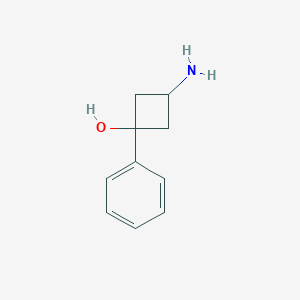

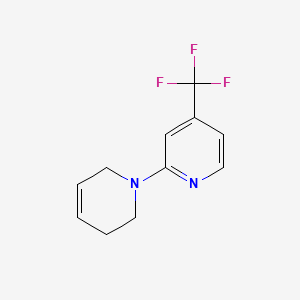

The compound 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a derivative of the pyrazolo[3,4-b]pyridine family, which is characterized by a fused polycyclic structure that includes a pyrazole ring joined to a pyridine ring. This particular derivative is further modified with chloro, methyl, and trifluoromethyl substituents, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

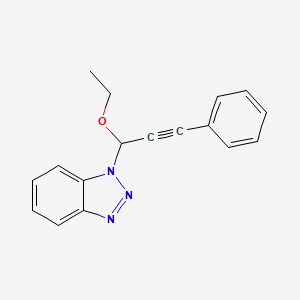

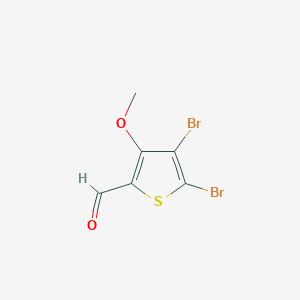

The synthesis of related pyrazolo[3,4-b]pyridine derivatives has been reported using various starting materials and conditions. For instance, a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation has been used to obtain fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in excellent yields . Another approach for synthesizing 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds started from 2,6-dichloro-4-methylnicotinonitrile, leading to compounds that exist as the 3-hydroxy tautomer . Additionally, a method involving 2-chloronicotinic acid as the starting material has been described for the synthesis of 1H-pyrazolo[3,4-b]pyridine through reduction, oxidation, oximation, and cyclization steps .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using techniques such as X-ray diffraction. For example, the structure of a novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivative was examined in detail, revealing the presence of a 3-hydroxy tautomer . The hydrogen-bonded assembly of six closely related pyrazolo[3,4-b]pyridine derivatives has also been investigated, showing various types of hydrogen bonding leading to different crystal packing motifs .

Chemical Reactions Analysis

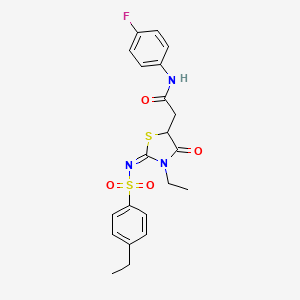

Pyrazolo[3,4-b]pyridine derivatives have been used as intermediates in the synthesis of various biologically active compounds. For instance, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been prepared and screened for anticancer activity, with some compounds showing promising bioactivity . Additionally, pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized and evaluated for cytotoxicity, antimicrobial, anti-biofilm, and minimum bactericidal concentration (MBC) activities, with several compounds identified as promising .

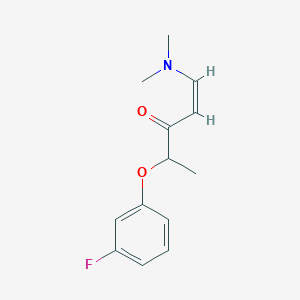

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their substituents. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, reactivity, and interaction with biological targets. The presence of a chloro substituent can also impact the compound's reactivity, particularly in nucleophilic substitution reactions. The crystalline properties and solubility of these derivatives can vary significantly depending on the nature and position of the substituents, as evidenced by the diverse crystal packing observed in closely related derivatives .

Scientific Research Applications

Corrosion Inhibition : Pyrazolopyridine derivatives, including compounds structurally similar to 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, have been explored as potential corrosion inhibitors for mild steel in acidic environments. These compounds were synthesized using ultrasound-assisted methods and demonstrated significant effectiveness in protecting steel surfaces from corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).

Molecular Structure Studies : Research on isomorphous structures, including derivatives of pyrazolo[3,4-b]pyridines, has been conducted to understand the chlorine-methyl exchange rule. These studies involve detailed analysis of molecular structures and their disorders, contributing valuable insights into crystallography and molecular chemistry (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Synthesis of Novel Derivatives : There has been significant research in synthesizing new derivatives of pyrazolo[3,4-b]pyridines for various applications. These include efforts to create fused polycyclic structures, exploring different substituents, and understanding their photophysical properties. Such research is crucial for developing new materials and compounds with specific desirable characteristics (Rateb, 2014).

Anticancer and Antimicrobial Research : Some derivatives of pyrazolo[3,4-b]pyridines have been investigated for their potential anticancer and antimicrobial properties. This includes the synthesis of novel compounds and the evaluation of their biological activities against various cancer cell lines, making them a subject of interest in medicinal chemistry (Kurumurthy et al., 2014).

Drug Synthesis : Although explicitly excluding drug use and dosage information, it is noteworthy that pyrazolo[3,4-b]pyridine derivatives are often synthesized for potential use in drug development. This includes creating novel nucleosides and exploring their properties for possible therapeutic applications (Iaroshenko et al., 2009).

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that trifluoromethyl-containing compounds can exhibit improved drug potency by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical industry, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a trifluoromethyl group in a molecule can significantly affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Result of Action

One study showed that a compound with a similar structure displayed significant analgesic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-7542172. For instance, the presence of a trifluoromethyl group in a molecule can significantly affect its chemical reactivity, physico-chemical behavior, and biological activity .

properties

IUPAC Name |

4-chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N3/c1-3-6-4(9)2-5(8(10,11)12)13-7(6)15-14-3/h2H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJRUWYYXIXCJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=NC2=NN1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3002504.png)

![2-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3002506.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002510.png)

![2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide](/img/structure/B3002512.png)

![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)

![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)